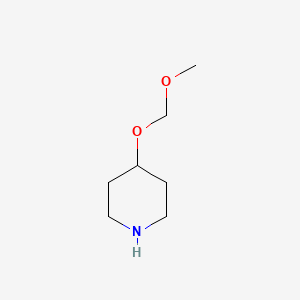

4-(Methoxymethoxy)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

4-(methoxymethoxy)piperidine |

InChI |

InChI=1S/C7H15NO2/c1-9-6-10-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3 |

InChI Key |

JYRWOLHYNFSWRY-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1CCNCC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Methoxymethoxy)piperidine

This guide provides a comprehensive overview of the synthesis of 4-(methoxymethoxy)piperidine, a valuable building block in medicinal chemistry and drug development. The strategic application of protecting groups is central to the successful synthesis of this compound, ensuring selective functionalization and high yields. This document will delve into the mechanistic rationale behind the synthetic strategy, provide detailed experimental protocols, and discuss the characterization of the final product.

Introduction: The Significance of 4-(Methoxymethoxy)piperidine

The piperidine moiety is a ubiquitous scaffold in a vast array of biologically active compounds, including analgesics, antipsychotics, and antihistamines.[1] Functionalized piperidines, such as 4-(methoxymethoxy)piperidine, serve as crucial intermediates in the synthesis of complex pharmaceutical agents.[2] The methoxymethyl (MOM) ether acts as a stable protecting group for the hydroxyl functionality, allowing for subsequent chemical transformations at other positions of the piperidine ring. Its stability under a range of conditions, coupled with its relatively straightforward removal, makes it a popular choice in multi-step syntheses.[3][4]

This guide will focus on a common and efficient synthetic route to 4-(methoxymethoxy)piperidine, commencing from 4-hydroxypiperidine. The strategy involves the protection of the piperidine nitrogen, followed by the protection of the hydroxyl group, and concluding with the selective deprotection of the nitrogen.

Synthetic Strategy: A Tale of Two Protecting Groups

The synthesis of 4-(methoxymethoxy)piperidine from 4-hydroxypiperidine necessitates a carefully orchestrated protecting group strategy. Both the secondary amine of the piperidine ring and the secondary alcohol are reactive sites.[5] To achieve the desired product, the nucleophilicity of the piperidine nitrogen must be temporarily attenuated to prevent unwanted side reactions during the protection of the hydroxyl group.

N-Protection: The Role of the Boc Group

The tert-butoxycarbonyl (Boc) group is an ideal choice for the protection of the piperidine nitrogen.[5] It is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base.[6] The resulting carbamate significantly reduces the nucleophilicity of the nitrogen atom.[5] The Boc group is stable under a wide range of non-acidic conditions, making it compatible with the subsequent MOM protection step.

O-Protection: Introduction of the Methoxymethyl (MOM) Ether

With the piperidine nitrogen protected, the hydroxyl group can be selectively converted to a methoxymethyl ether. The MOM group is an acetal, which is stable to a variety of reagents, including bases and nucleophiles.[4] It is commonly introduced using chloromethyl methyl ether (MOMCl) or bromomethyl methyl ether (MOMBr) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[7][8] The reaction proceeds via a nucleophilic substitution mechanism.

N-Deprotection: Unveiling the Final Product

The final step in the synthesis is the removal of the Boc protecting group to yield 4-(methoxymethoxy)piperidine. The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent like 1,4-dioxane.[7][9] This deprotection is generally clean and high-yielding.

The overall synthetic workflow is depicted in the following diagram:

Figure 1: Overall synthetic workflow for the preparation of 4-(Methoxymethoxy)piperidine.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 4-(methoxymethoxy)piperidine.

Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

Reaction Scheme:

Figure 2: N-Boc protection of 4-hydroxypiperidine.

Procedure:

-

Dissolve 4-hydroxypiperidine (1.0 eq) in a mixture of dichloromethane (DCM) and water.[5]

-

Add sodium bicarbonate (1.0 M aqueous solution, 1.0 eq).[5]

-

To the vigorously stirring mixture, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq).[5]

-

Stir the reaction at room temperature for 12-16 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

| Reagent | Molar Eq. |

| 4-Hydroxypiperidine | 1.0 |

| Di-tert-butyl dicarbonate | 1.0 |

| Sodium bicarbonate | 1.0 |

Table 1: Reagents for the synthesis of N-Boc-4-hydroxypiperidine.

Synthesis of tert-butyl 4-(methoxymethoxy)piperidine-1-carboxylate

Reaction Scheme:

Figure 3: MOM protection of N-Boc-4-hydroxypiperidine.

Procedure:

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise.

-

Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

| Reagent | Molar Eq. |

| N-Boc-4-hydroxypiperidine | 1.0 |

| N,N-Diisopropylethylamine | 1.5 |

| Chloromethyl methyl ether | 1.2 |

Table 2: Reagents for the synthesis of N-Boc-4-(methoxymethoxy)piperidine.

Synthesis of 4-(Methoxymethoxy)piperidine

Reaction Scheme:

Figure 4: N-Boc deprotection to yield 4-(Methoxymethoxy)piperidine.

Procedure:

-

Dissolve tert-butyl 4-(methoxymethoxy)piperidine-1-carboxylate (1.0 eq) in 1,4-dioxane.

-

Add a saturated solution of HCl in 1,4-dioxane (excess) to the mixture.

-

Stir the reaction at room temperature for 2-4 hours.[9]

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under vacuum to afford the hydrochloride salt of the product as a solid.[9]

-

The free base can be obtained by neutralizing the hydrochloride salt with a suitable base (e.g., NaOH or NaHCO₃) and extracting with an organic solvent.

Characterization and Purity Analysis

The identity and purity of the synthesized 4-(methoxymethoxy)piperidine should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product. The ¹H NMR spectrum should show characteristic peaks for the piperidine ring protons, the methoxy protons, and the methylene protons of the MOM group.[10][11][12][13]

-

Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the O-H stretching band from the starting material and the presence of characteristic C-O-C stretching bands for the ether linkages.[14]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.[10][11]

-

Chromatographic Techniques: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to assess the purity of the final compound.[15]

Conclusion

The synthesis of 4-(methoxymethoxy)piperidine is a well-established process that relies on a robust protecting group strategy. By first protecting the piperidine nitrogen with a Boc group, the hydroxyl group can be efficiently converted to a MOM ether. Subsequent deprotection of the nitrogen under acidic conditions yields the desired product in good purity and yield. This versatile intermediate can then be utilized in the synthesis of a wide range of more complex molecules with potential therapeutic applications.

References

- Vertex AI Search. N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis.

- ChemicalBook. 4-Hydroxypiperidine hydrochloride synthesis.

- Benchchem. Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.

- AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.

- OoCities.org.

- Chem-Impex. 4-(4-Methoxyphenoxy)Piperidine Hydrochloride.

- Sigma-Aldrich. N-Boc-4-piperidinemethanol 97 123855-51-6.

- Organic Chemistry Portal. MOM Ethers.

- Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.

- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.

- Reddit. MOM Deprotection : r/OrganicChemistry.

- Google Patents.

- Google Patents. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.

- Wikipedia. Methoxymethyl ether.

- DTIC. Piperidine Synthesis.

- ChemicalBook. 4-Methylpiperidine(626-58-4) 1H NMR spectrum.

- Google Patents. CN112661694B - Preparation method of 4- (dimethoxymethyl) -piperidine.

- Benchchem.

- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- National Institute of Standards and Technology. Piperidine, 4-methyl- - the NIST WebBook.

- Google Patents. CN102603614B - 4-methoxymethyl-4- (N-substituted)

- PrepChem.com. Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine.

- ChemicalBook. Synthesis of N-Boc 4-piperidone.

- ResearchGate.

- Spectral investigations of some piperidin-4-one molecular addition compounds.

- ResearchGate. A convenient synthesis of N-Boc-4-formylpiperidine | Request PDF.

- Simple and Selective Deprotection of MOM Ethers.

- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- YouTube.

- ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. adichemistry.com [adichemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 9. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 14. Piperidine, 4-methyl- [webbook.nist.gov]

- 15. CN112661694B - Preparation method of 4- (dimethoxymethyl) -piperidine - Google Patents [patents.google.com]

4-(Methoxymethoxy)piperidine chemical properties

Operational Identity & Application in Medicinal Chemistry

Executive Summary

4-(Methoxymethoxy)piperidine is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical candidates targeting GPCRs and kinases. It serves two distinct roles: (1) as a masked hydroxyl equivalent , allowing the introduction of a polar 4-hydroxypiperidine motif while maintaining lipophilicity during intermediate synthetic steps, and (2) as a metabolic probe , where the methoxymethyl (MOM) ether acts as a robust, non-bulky ether linkage that resists glucuronidation compared to the free alcohol.

This guide provides a rigorous technical analysis of its physicochemical profile, synthetic pathways (emphasizing safety around MOM-Cl), and orthogonal reactivity, designed for researchers requiring high-purity functionalization of the piperidine core.

Part 1: Chemical Identity & Physicochemical Profile

The molecule consists of a piperidine ring substituted at the C4 position with a methoxymethoxy group (acetal ether). It is most frequently encountered commercially as its N-protected carbamate (N-Boc) due to the handling ease of the carbamate compared to the hygroscopic free amine or its hydrochloride salt.

Table 1: Physicochemical Data (Free Base & Derivatives)

| Property | Value / Description | Note |

| IUPAC Name | 4-(Methoxymethoxy)piperidine | |

| Common Abbreviation | 4-MOM-piperidine | |

| CAS Number (N-Boc) | 139736-23-7 | Standard commercial entry point |

| CAS Number (Free Base) | Not widely listed | Usually generated in situ |

| Molecular Weight | 145.20 g/mol (Free Base) | 245.32 g/mol (N-Boc precursor) |

| Formula | C₇H₁₅NO₂ | |

| pKa (Calc.) | ~10.8 (Piperidine NH) | Typical secondary amine basicity |

| LogP (Calc.) | 0.62 | More lipophilic than 4-hydroxypiperidine (LogP -1.[1][2][3]2) |

| Boiling Point | ~80-85 °C @ 0.5 mmHg | Predicted; requires vacuum distillation |

| Solubility | DCM, MeOH, THF, EtOAc | High organic solubility due to MOM lipophilicity |

Part 2: Synthetic Routes & Process Chemistry[4][5]

The synthesis of 4-(methoxymethoxy)piperidine requires careful orchestration of protecting groups. The secondary amine of the piperidine is more nucleophilic than the secondary alcohol; thus, N-protection is mandatory before O-alkylation.

The Safety Paradox: MOM-Cl vs. Green Alternatives

The classical installation of the MOM group uses Chloromethyl methyl ether (MOM-Cl) .

-

Critical Hazard: MOM-Cl is a known human carcinogen (OSHA regulated).

-

Process Control: It must be handled in a closed system within a fume hood.

-

Green Alternative: For scale-up, acid-catalyzed acetal exchange using dimethoxymethane (methylal) is preferred to avoid carcinogenic alkylating agents.

Synthetic Workflow Visualization

The following diagram outlines the standard laboratory route (Route A) and the "Green" alternative (Route B), followed by the critical deprotection step.

Figure 1: Comparative synthetic routes for the generation of the target scaffold. Route B is recommended for safety compliance in non-specialized facilities.

Part 3: Reactivity & Orthogonality Profile

Understanding the stability of the MOM ether relative to the piperidine nitrogen is crucial for designing multi-step syntheses. The MOM group is an acetal , making it sensitive to acid but robust against bases and nucleophiles.[4]

Orthogonality Matrix

| Reagent Class | Condition Example | MOM Ether Stability | Piperidine NH Reactivity |

| Strong Base | LiHMDS, NaH, KOtBu | Stable | Deprotonation (Metallation) |

| Nucleophiles | Grignard, R-Li | Stable | Reacts (if not protected) |

| Reductants | LiAlH₄, NaBH₄, H₂/Pd | Stable | Inert (unless N-benzyl) |

| Oxidants | PCC, Dess-Martin | Stable | Oxidation to N-oxide/Lactam |

| Lewis Acids | TiCl₄, BF₃·OEt₂ | Labile (Cleaves) | Complexation |

| Brønsted Acids | TFA, HCl (aq), H₂SO₄ | Labile (Cleaves) | Protonation (Salt formation) |

Strategic Implication

The orthogonality allows the researcher to perform N-alkylation (e.g., reductive amination or S_N2 reactions) under basic conditions without disturbing the O-MOM group. The MOM group can then be removed in the final step using aqueous acid (e.g., 6M HCl) to reveal the hydroxyl group.

Part 4: Experimental Protocols

Protocol A: N-Deprotection (Generating the Free Amine)

Context: Most researchers will purchase the N-Boc-4-(methoxymethoxy)piperidine (CAS 139736-23-7) and require the free amine for coupling.

Reagents:

-

N-Boc-4-(methoxymethoxy)piperidine (1.0 eq)

-

Trifluoroacetic acid (TFA) (10-20 eq)

-

Dichloromethane (DCM) (0.1 M concentration)

Method:

-

Dissolution: Dissolve the N-Boc intermediate in anhydrous DCM at 0°C under nitrogen.

-

Acidolysis: Add TFA dropwise. The large excess is required to drive the equilibrium and solvate the carbamate byproduct.

-

Reaction: Warm to room temperature and stir for 1-2 hours. Monitor by TLC (stain with Ninhydrin; free amine will stain, Boc will not).

-

Work-up (Critical):

-

Option 1 (TFA Salt): Concentrate in vacuo. Azeotrope 3x with toluene to remove residual TFA. The product is the TFA salt.

-

Option 2 (Free Base): Concentrate. Redissolve in DCM. Wash with saturated NaHCO₃ (pH 8-9). Dry organic layer over Na₂SO₄. Caution: The free amine is highly polar and water-soluble; avoid aqueous washes if possible, or use continuous extraction.

-

Protocol B: "Green" O-Protection (Avoiding MOM-Cl)

Context: Synthesis from N-Boc-4-hydroxypiperidine.

Reagents:

-

N-Boc-4-hydroxypiperidine (1.0 eq)

-

Dimethoxymethane (Methylal) (Solvent/Reagent, excess)[4]

-

Phosphorus Pentoxide (P₂O₅) (1.5 eq) or p-Toluenesulfonic acid (catalytic)

Method:

-

Suspension: Suspend P₂O₅ in dry dimethoxymethane (DMM) at 0°C.

-

Addition: Add N-Boc-4-hydroxypiperidine solution (in minimal DCM/DMM) slowly.

-

Digestion: Stir vigorously at room temperature for 12 hours. The P₂O₅ acts as a dehydrating agent, driving the equilibrium toward the acetal.

-

Quench: Decant the liquid into saturated NaHCO₃ solution (Caution: Gas evolution).

-

Extraction: Extract with EtOAc. The MOM-protected product is in the organic phase.[5]

Part 5: Applications in Drug Discovery[8]

Bioisosterism & Solubility

The MOM group increases the LogP of the piperidine scaffold by approximately 1.8 units compared to the free alcohol.

-

BBB Penetration: In CNS drug discovery, converting a polar 4-OH piperidine to a 4-MOM piperidine can significantly enhance Blood-Brain Barrier (BBB) permeability.

-

Solubility: While less polar than the alcohol, the ether oxygen retains hydrogen bond acceptor (HBA) capability, maintaining solubility in polar organic solvents used in library synthesis (DMSO, MeOH).

Mechanistic Pathway: GPCR Ligand Design

The 4-substituted piperidine motif is ubiquitous in ligands for muscarinic and opioid receptors. The MOM group is often used to probe the "hydrophobic pocket" tolerance of these receptors.

Figure 2: Strategic utility of the MOM-piperidine scaffold in medicinal chemistry campaigns.

References

-

Wuts, P. G. M., & Greene, T. W. (2006).[5] Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The definitive guide on MOM stability and deprotection conditions).

-

Berliner, M. A., & Belecki, K. (2005).[6] Simple, Rapid, and Highly Selective Generation of MOM Ethers using Zinc(II) Salts. Journal of Organic Chemistry, 70(23), 9618–9621. (Describes safer MOM installation protocols).

-

Fujioka, H., et al. (2009).[6] One-Pot Synthesis of Unsymmetrically Protected Diols from Methylene Acetals. Organic Letters, 11(22), 5138–5141. (Advanced acetal chemistry relevant to MOM stability).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10679270, 4-(4-Methoxyphenyl)piperidine. (Reference for general piperidine physicochemical properties).

Sources

- 1. 4-(4-Methoxy-phenoxymethyl)-piperidine | C13H19NO2 | CID 6498684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxypiperidine | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. adichemistry.com [adichemistry.com]

- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 6. MOM Ethers [organic-chemistry.org]

An In-depth Technical Guide to the Structural Characterization of 4-(Methoxymethoxy)piperidine

This guide provides a comprehensive technical overview of the structural characterization of 4-(methoxymethoxy)piperidine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The piperidine scaffold is a highly privileged motif in medicinal chemistry, and understanding the precise structural features of its derivatives is paramount for an effective drug discovery pipeline.[1] This document moves beyond a simple listing of analytical techniques, offering insights into the rationale behind experimental choices and providing a framework for robust, self-validating characterization protocols.

Introduction to 4-(Methoxymethoxy)piperidine and Its Significance

4-(Methoxymethoxy)piperidine is a derivative of piperidin-4-ol, featuring a methoxymethyl (MOM) ether at the 4-position. The MOM group serves as a common protecting group for alcohols, valued for its stability under various conditions and its relatively straightforward removal.[2] The piperidine ring itself is a key structural component in numerous pharmaceuticals, contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability.[3] Consequently, the synthesis and characterization of functionalized piperidines like 4-(methoxymethoxy)piperidine are crucial steps in the development of new therapeutic agents.

Synthesis and Purification

The synthesis of 4-(methoxymethoxy)piperidine typically proceeds through a two-step sequence starting from a commercially available precursor, N-Boc-4-hydroxypiperidine. The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled functionalization of the hydroxyl group.[3]

Part 1: Protection of the Hydroxyl Group

The initial step involves the protection of the hydroxyl group of N-Boc-4-hydroxypiperidine as a methoxymethyl (MOM) ether. This is a standard procedure in organic synthesis.

Experimental Protocol: Synthesis of N-Boc-4-(methoxymethoxy)piperidine

-

Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine in a suitable aprotic solvent (e.g., dichloromethane), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

-

Addition of MOM Reagent: Cool the reaction mixture to 0 °C and add methoxymethyl chloride (MOMCl) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-Boc-4-(methoxymethoxy)piperidine.

Part 2: Deprotection of the Piperidine Nitrogen

The final step is the removal of the Boc protecting group to yield the target compound, 4-(methoxymethoxy)piperidine. This is typically achieved under acidic conditions.[4]

Experimental Protocol: Synthesis of 4-(Methoxymethoxy)piperidine

-

Reaction Setup: Dissolve the purified N-Boc-4-(methoxymethoxy)piperidine in a suitable solvent such as dichloromethane or methanol.

-

Acidic Treatment: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane), to the solution.[5]

-

Reaction Monitoring and Workup: Stir the reaction at room temperature until the deprotection is complete, as indicated by TLC analysis. The reaction mixture is then concentrated under reduced pressure. The resulting salt can be neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent to yield the free base of 4-(methoxymethoxy)piperidine.

Caption: Synthetic workflow for 4-(Methoxymethoxy)piperidine.

Structural Characterization: A Multi-Technique Approach

Unequivocal structural characterization of 4-(methoxymethoxy)piperidine requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 4-(methoxymethoxy)piperidine, both ¹H and ¹³C NMR are essential, with 2D techniques like COSY and HSQC providing further confirmation of assignments.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

Piperidine Ring Protons: The protons on the piperidine ring will appear as complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen (C2 and C6) will be deshielded and appear further downfield compared to the protons on C3 and C5.

-

Methine Proton (C4): The proton at the 4-position, attached to the carbon bearing the MOM ether, will be further deshielded due to the electronegative oxygen atom.

-

MOM Group Protons: The methoxymethyl group will exhibit two characteristic signals: a singlet for the methoxy protons (-O-CH₃) around 3.3-3.5 ppm and a singlet for the methylene protons (-O-CH₂-O-) around 4.6-4.8 ppm.

-

N-H Proton: The proton on the nitrogen will appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

-

Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the aliphatic region (typically 25-55 ppm). The carbons adjacent to the nitrogen (C2 and C6) will be slightly deshielded.

-

C4 Carbon: The carbon at the 4-position, attached to the MOM ether, will be significantly deshielded and appear further downfield (around 70-80 ppm).

-

MOM Group Carbons: The methoxymethyl group will show two signals: one for the methoxy carbon (-O-CH₃) around 55-60 ppm and one for the methylene carbon (-O-CH₂-O-) around 90-95 ppm.

| Predicted Chemical Shifts (ppm) | ¹H NMR | ¹³C NMR |

| Piperidine C2/C6 | ~2.9 - 3.2 (m) | ~45 - 50 |

| Piperidine C3/C5 | ~1.6 - 1.9 (m) | ~30 - 35 |

| Piperidine C4-H | ~3.5 - 3.8 (m) | ~70 - 75 |

| MOM -OCH₂O- | ~4.6 - 4.7 (s) | ~94 - 96 |

| MOM -OCH₃ | ~3.3 - 3.4 (s) | ~55 - 57 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: Process the spectra using appropriate software and assign the signals based on chemical shifts, coupling constants, and 2D correlations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for 4-(methoxymethoxy)piperidine (C₇H₁₅NO₂) would be expected at m/z 145. Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃), the methoxymethyl group (-CH₂OCH₃), or cleavage of the piperidine ring.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic Absorptions:

-

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

C-H Stretch: Strong absorption bands in the 2800-3000 cm⁻¹ region due to the C-H stretching of the aliphatic piperidine ring and the methoxymethyl group.

-

C-O Stretch: Strong C-O stretching vibrations for the ether linkages will be prominent in the fingerprint region, typically between 1000-1200 cm⁻¹.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data Acquisition: Record the infrared spectrum using an FT-IR spectrometer.

-

Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Caption: Workflow for the structural characterization of 4-(Methoxymethoxy)piperidine.

Conclusion

The structural characterization of 4-(methoxymethoxy)piperidine is a critical step in its application in drug discovery and development. A multi-technique approach, combining NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy, provides a robust and self-validating methodology for confirming its chemical structure. The detailed protocols and expected spectral data presented in this guide offer a comprehensive framework for researchers and scientists working with this and related piperidine derivatives.

References

-

PrepChem. Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. [Link]

-

Defense Technical Information Center. Piperidine Synthesis. [Link]

-

ResearchGate. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. [Link]

- Google Patents.

-

PubMed Central. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. [Link]

-

Capot Chemical. Specifications of N-boc-4-methyl-4-hydroxy piperidine. [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

PubChem. 1-Boc-4-Methylpiperidine. [Link]

-

Policija.si. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

-

Organic Chemistry Portal. MOM Ethers. [Link]

-

FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

-

PubChem. 4-(N-Boc-amino)piperidine. [Link]

-

PubMed Central. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

DEA.gov. 4-Methoxyphencyclidine: An Analytical Profile. [Link]

-

National Library of Medicine. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

-

FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

-

Reddit. MOM Deprotection. [Link]

-

Beilstein Journals. BJOC - Search Results. [Link]

-

iChemical. 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

Technical Guide: Solubility and Stability Profiling of 4-(Methoxymethoxy)piperidine

Executive Summary

4-(Methoxymethoxy)piperidine is a specialized heterocyclic building block characterized by a secondary amine core protected at the 4-position with a methoxymethyl (MOM) ether. It serves as a crucial intermediate in the synthesis of complex pharmaceutical agents where the 4-hydroxyl group must remain masked during base-catalyzed or nucleophilic transformations.

This guide details the physicochemical boundaries of the compound, specifically its pH-dependent solubility profile and its orthogonal stability characteristics —combining the base-resilience of the MOM group with the acid-sensitivity of the acetal linkage.

Chemical Structure & Physicochemical Profile[1][2][3][4][5][6]

Structural Analysis

The molecule consists of two distinct functional domains that dictate its handling:

-

Piperidine Ring (Secondary Amine): A highly basic center (

) that dominates the solubility profile via protonation. -

MOM Ether (Acetal): A masking group for the 4-hydroxyl functionality. It is chemically an acetal (

), rendering it stable to bases and nucleophiles but liable to hydrolysis under acidic conditions.

Key Physicochemical Properties

| Property | Value / Characteristic | Relevance to Handling |

| Molecular Formula | Mass balance calculations. | |

| Molecular Weight | 145.20 g/mol | Stoichiometry. |

| Predicted pKa (Base) | ~10.8 - 11.2 (Piperidine N) | Determines extraction pH. |

| LogP (Predicted) | ~0.6 - 0.9 | Indicates moderate lipophilicity; extractable into organics. |

| Physical State | Colorless to pale yellow liquid | Viscous; handle with positive displacement pipettes. |

| Boiling Point | ~80-90°C at reduced pressure | Distillable under vacuum for purification. |

Solubility Profile & Solvent Compatibility[3][7]

The solubility of 4-(Methoxymethoxy)piperidine is strictly pH-dependent . Understanding this "pH-switch" behavior is critical for isolation and purification.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility Behavior | Notes |

| Chlorinated | DCM, Chloroform | High | Preferred solvents for extraction of the free base. |

| Ethers | THF, Diethyl Ether, MTBE | High | Excellent for reactions; MOM group is stable here. |

| Alcohols | Methanol, Ethanol | High | Soluble, but avoid acidic alcohols (risk of transacetalization). |

| Hydrocarbons | Hexanes, Toluene | Moderate to High | Soluble as free base; insoluble as HCl salt. |

| Water (Neutral) | Moderate | The free base has partial water solubility due to polarity. | |

| Water (Acidic) | High | Forms soluble ammonium salt ( |

The pH-Switch Extraction Protocol

The basicity of the piperidine nitrogen allows for purification without chromatography using acid-base extraction.

Figure 1: Acid-Base extraction workflow leveraging the basicity of the piperidine ring to isolate the product from non-basic impurities.[1]

Stability Profile

Acid Sensitivity (Critical Control Point)

The MOM group is an acetal.[2][3] While stable to base, it hydrolyzes in the presence of Brønsted or Lewis acids, releasing formaldehyde and the free alcohol.

-

Risk: Exposure to dilute aqueous acids (pH < 4) or acidic resins.

-

Mechanism: Protonation of the acetal oxygen

loss of methanol

Figure 2: Acid-catalyzed degradation pathway of the MOM protecting group.

Oxidative Stability

As a secondary amine, the piperidine ring is susceptible to oxidation over time, particularly forming N-oxides or reacting with atmospheric

-

Observation: Samples left in air may yellow or become viscous.

-

Mitigation: Store under an inert atmosphere (Argon/Nitrogen).

Thermal Stability

-

Stable: Up to 100°C in neutral/basic environments.

-

Unstable: Heating in the presence of acidic catalysts (e.g.,

, Silica Gel) can trigger deprotection.

Experimental Protocols

Stability Stress Test Protocol

To validate the integrity of a specific batch, perform this rapid HPLC/TLC stress test:

-

Control: Dissolve 5mg in neutral Methanol.

-

Acid Stress: Dissolve 5mg in 1:1 Methanol:1M HCl. Let stand for 1 hour.

-

Base Stress: Dissolve 5mg in 1:1 Methanol:1M NaOH. Let stand for 1 hour.

-

Analysis:

-

Result A (Acid): Appearance of a new peak (4-hydroxypiperidine) indicates MOM cleavage.

-

Result B (Base): Should match Control (no degradation).

-

Storage & Handling Recommendations

-

Storage Condition:

is optimal; -

Atmosphere: Store under Nitrogen or Argon to prevent amine oxidation and carbamate formation.

-

Container: Amber glass vials (protect from light) with Teflon-lined caps. Do not use polycarbonate (amines can degrade certain plastics).

-

Re-purification: If the compound yellows, dissolve in DCM, wash with 1M NaOH (to remove salts/oxidation byproducts), dry over

, and concentrate.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[4] (Definitive guide on MOM ether stability and cleavage conditions).

- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution; Butterworths: London, 1965. (Source for Piperidine pKa values).

- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry; Wiley-VCH, 2003. (General solubility principles for polar organic amines).

- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd ed.; Oxford University Press, 2012.

Sources

Methodological & Application

Application Notes and Protocols: 4-(Methoxymethoxy)piperidine as a Strategic Building Block in Modern Drug Discovery

Introduction: The Strategic Value of the 4-(Methoxymethoxy)piperidine Synthon

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, embedded in the architecture of numerous approved pharmaceuticals.[1][2] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties upon a molecule, such as enhanced solubility and metabolic stability, while providing a three-dimensional vector for precise pharmacophore orientation.[1][3] The 4-hydroxypiperidine motif is particularly valuable, offering a hydroxyl group that can serve as a key hydrogen bond donor or as a versatile synthetic handle for further molecular elaboration.

However, the reactivity of this hydroxyl group often necessitates a protection strategy during multi-step syntheses to prevent unwanted side reactions.[4] The choice of protecting group is a critical decision, guided by its stability to various reaction conditions and the ease and selectivity of its removal. This is where 4-(Methoxymethoxy)piperidine , the methoxymethyl (MOM) ether-protected form of 4-hydroxypiperidine, emerges as a highly strategic building block for drug discovery campaigns.

The MOM group offers a unique combination of stability and reactivity: it is robust under a wide range of non-acidic conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents, yet it can be cleaved under mild acidic conditions.[2][5] This orthogonality allows for complex synthetic transformations to be carried out on other parts of the molecule without disturbing the protected hydroxyl group, which can then be unmasked at a late stage to reveal the final active pharmaceutical ingredient (API).

This guide provides a detailed examination of 4-(methoxymethoxy)piperidine as a building block, using the synthesis of the FDA-approved pan-FGFR kinase inhibitor Erdafitinib (Balversa™) as a central case study. We will provide detailed protocols for the preparation and incorporation of this building block and discuss the underlying chemical principles and strategic advantages that make it a valuable tool for researchers, scientists, and drug development professionals.

Case Study: The Role of a MOM-Protected Piperidine in the Synthesis of Erdafitinib (Balversa™)

Erdafitinib is a potent, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases.[6][7] Approved for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma harboring susceptible FGFR3 or FGFR2 genetic alterations, its discovery and development by Janssen and Astex Pharmaceuticals represents a significant advancement in personalized medicine.[8][9][10] The molecular architecture of Erdafitinib features a 4-hydroxypiperidine moiety, which plays a crucial role in its pharmacological profile. The synthesis of this complex molecule provides an excellent illustration of the strategic use of a MOM-protected piperidine building block.

Visualizing the Synthetic Strategy

The overall synthetic plan involves the preparation of a core quinoxaline fragment and the piperidine-containing side chain, followed by their coupling and final deprotection. The use of a MOM-protected piperidine is critical to the success of this convergent route.

Figure 1: Convergent synthetic workflow for Erdafitinib.

Experimental Protocols

The following protocols are representative procedures based on established methodologies for the preparation and use of 4-(methoxymethoxy)piperidine in a multi-step synthesis analogous to that of Erdafitinib.

Protocol 1: Synthesis of tert-Butyl 4-(Methoxymethoxy)piperidine-1-carboxylate

Rationale: The synthesis begins with commercially available N-Boc-4-hydroxypiperidine. The Boc group protects the piperidine nitrogen, preventing it from interfering with the subsequent O-alkylation. The MOM group is installed using methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which scavenges the HCl generated during the reaction.

Figure 2: MOM protection of N-Boc-4-hydroxypiperidine.

Materials:

-

N-Boc-4-hydroxypiperidine

-

Methoxymethyl chloride (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM (approx. 0.5 M).

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add DIPEA (1.5 eq) to the solution and stir for 10 minutes.

-

Add MOM-Cl (1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc-4-(methoxymethoxy)piperidine.

Protocol 2: Synthesis of the Piperidine Side Chain and Coupling

Rationale: This two-part protocol involves the deprotection of the Boc group to free the piperidine nitrogen, followed by a nucleophilic substitution or a Buchwald-Hartwig amination to couple the piperidine with the core heterocyclic system. The MOM group remains intact during these steps.

Part A: Boc Deprotection

-

Dissolve the product from Protocol 1 (1.0 eq) in a suitable solvent such as DCM or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane), at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.

-

Concentrate the reaction mixture under reduced pressure. The resulting amine salt (e.g., trifluoroacetate or hydrochloride salt) can often be used directly in the next step after co-evaporation with a suitable solvent to remove residual acid.

Part B: Buchwald-Hartwig Coupling to the Quinoxaline Core

-

To a reaction vessel, add the halogenated quinoxaline core (e.g., 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoxaline) (1.0 eq), the 4-(methoxymethoxy)piperidine salt from Part A (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Purge the vessel with nitrogen or argon.

-

Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene.

-

Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the protected Erdafitinib precursor.

Protocol 3: Final MOM Deprotection to Yield Erdafitinib

Rationale: The final step is the removal of the acid-labile MOM group to reveal the 4-hydroxy moiety of Erdafitinib. This is typically achieved with a strong acid in an alcoholic solvent. The choice of acid and solvent is crucial to ensure complete deprotection without affecting other functional groups in the molecule.

Figure 3: Final MOM deprotection to yield Erdafitinib.

Materials:

-

Protected Erdafitinib precursor from Protocol 2

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl Acetate

Procedure:

-

Dissolve the protected Erdafitinib precursor (1.0 eq) in methanol.

-

Add a catalytic amount of concentrated HCl (e.g., 1-2 equivalents or as a 6N solution).

-

Heat the reaction mixture to 40-50 °C and stir for 2-4 hours.

-

Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the Erdafitinib product.

-

Cool the reaction to room temperature and carefully neutralize with saturated aqueous NaHCO₃ until the pH is ~7-8.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude Erdafitinib can be purified by recrystallization or flash chromatography to yield the final API.

Data Presentation: Impact of the 4-Hydroxypiperidine Moiety

Table 1: Representative Kinase Inhibition Data for Hypothetical Analogs

| Compound | R Group on Piperidine | FGFR1 IC₅₀ (nM) | Rationale for Activity |

| Erdafitinib | -OH | 1.2 | Forms key H-bond with kinase hinge region. |

| Analog A | -H | 150 | Loss of H-bond donor leads to a significant drop in potency. |

| Analog B | -OCH₃ | 45 | Methoxy group is a weaker H-bond acceptor and adds steric bulk, reducing affinity. |

| Analog C (MOM-protected) | -OCH₂OCH₃ | >1000 | The bulky protecting group prevents proper binding in the active site. |

This table is illustrative and based on general principles of kinase inhibitor SAR. The MOM-protected intermediate (Analog C) is expected to be inactive or significantly less potent before the final deprotection step.

Troubleshooting and Field-Proven Insights

-

Incomplete MOM Protection: If Protocol 1 results in incomplete conversion, ensure all reagents and solvents are anhydrous. The presence of water can consume MOM-Cl. Increasing the equivalents of MOM-Cl and DIPEA slightly may drive the reaction to completion.

-

Difficult Buchwald-Hartwig Coupling: This reaction can be sensitive to catalyst, ligand, base, and solvent choice. If the coupling in Protocol 2 is low-yielding, screening different palladium sources (e.g., Pd(OAc)₂), ligands (e.g., SPhos, RuPhos), and bases (e.g., K₃PO₄, NaOtBu) is recommended. Ensure the reaction is performed under strictly anaerobic conditions.

-

Incomplete MOM Deprotection: If the final deprotection (Protocol 3) is sluggish, the reaction time can be extended, or the temperature can be slightly increased. Alternatively, a stronger acidic system, such as TFA in DCM, can be employed, but care must be taken to ensure it does not degrade other parts of the molecule.

-

Stability of MOM Ethers: While stable to many conditions, MOM ethers are sensitive to strong Lewis acids and protic acids.[2][5] When planning a synthetic route, ensure that any acidic reagents used in prior steps are thoroughly quenched and removed before proceeding with reactions involving the MOM-protected intermediate.

Conclusion

4-(Methoxymethoxy)piperidine is a highly effective and strategic building block in drug discovery. Its utility is powerfully demonstrated in the synthesis of complex molecules like Erdafitinib. The MOM group provides robust protection for the 4-hydroxy functionality, allowing for a range of synthetic manipulations on the rest of the molecule before its clean and efficient removal in the final synthetic step. By enabling a convergent and flexible synthetic strategy, 4-(methoxymethoxy)piperidine facilitates the efficient construction of novel therapeutics, underscoring its importance in the medicinal chemist's toolkit.

References

-

Ecofriendly, Simple, Fast and Sensitive UPLC-MS/MS Method for Determination of Erdafitinib, a Novel Tyrosine Kinase Inhibitor, in Plasma and Its Application to Metabolic Stability. MDPI. [Link]

-

Study Design - BALVERSA™ (erdafitinib) HCP. Janssen Medical Cloud. [Link]

-

Erdafitinib - Wikipedia. Wikipedia. [Link]

-

Balversa® (erdafitinib) FGFr inhibitor (Oncology). Astex Pharmaceuticals. [Link]

-

A Streamlined, Green, and Sustainable Synthesis of the Anticancer Agent Erdafitinib. ACS Publications. [Link]

-

METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

MOM Ethers - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

New and convergent synthesis of erdafitinib. ResearchGate. [Link]

-

Erdafitinib | C25H30N6O2 | CID 67462786 - PubChem. National Center for Biotechnology Information. [Link]

-

A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Request PDF. ResearchGate. [Link]

-

Multicenter Phase I Study of Erdafitinib (JNJ-42756493), Oral Pan-Fibroblast Growth Factor Receptor Inhibitor, in Patients with Advanced or Refractory Solid Tumors. PubMed. [Link]

-

Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor. PubMed. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

Erdafitinib as a Novel and Advanced Treatment Strategy of Metastatic Urothelial Carcinoma. PubMed. [Link]

- Preparation method of 3- (1-methyl-1H-pyrazol-4-yl) -6-quinoxalinamine.

-

A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. [Link]

-

Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. ACS Publications. [Link]

-

Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers. [Link]

-

Identification of Piperazinyl-Difluoro-indene Derivatives Containing Pyridyl Groups as Potent FGFR Inhibitors against FGFR Mutant Tumor: Design, Synthesis, and Biological Evaluation. PubMed. [Link]

-

Abstract 4748: Discovery of JNJ-42756493, a potent fibroblast growth factor receptor (FGFR) inhibitor using a fragment based approach | Request PDF. ResearchGate. [Link]

-

Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. National Institutes of Health. [Link]

-

FGFR signalling pathway and the molecular mechanisms of erdafitinib in urothelial carcinoma. - ResearchGate. ResearchGate. [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]

-

Design of new FGFR inhibitors. - ResearchGate. ResearchGate. [Link]

-

How do protective groups aid in multi-step syntheses? TutorChase. [Link]

-

(iii) NMR Data for Methoxymethyl Ethers. Wiley Online Library. [Link]

-

Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. National Institutes of Health. [Link]

-

Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed. [Link]

-

(PDF) Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. ResearchGate. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. WO2020208592A1 - Process for preparation of erdafitinib, its purification and amorphous solid dispersion - Google Patents [patents.google.com]

- 3. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. urotoday.com [urotoday.com]

- 9. researchgate.net [researchgate.net]

- 10. Erdafitinib as a Novel and Advanced Treatment Strategy of Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of CNS Drug Candidates Using 4-(Methoxymethoxy)piperidine

Foreword for the Modern Medicinal Chemist

In the intricate landscape of Central Nervous System (CNS) drug discovery, the piperidine scaffold stands as a testament to enduring utility and pharmacological relevance. Its prevalence in a multitude of clinically successful therapeutics underscores its importance as a privileged structure. Among the decorated piperidines, 4-hydroxypiperidine and its derivatives offer a particularly versatile platform for the elaboration of novel molecular architectures. This guide focuses on a key protected form of this scaffold: 4-(methoxymethoxy)piperidine. The methoxymethyl (MOM) ether at the 4-position serves as a robust yet readily cleavable protecting group, enabling selective functionalization at the piperidine nitrogen. This strategic protection is paramount in multi-step syntheses, preventing unwanted side reactions and allowing for a controlled and logical progression toward complex target molecules.

These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive and technically detailed guide to leveraging 4-(methoxymethoxy)piperidine in the synthesis of CNS drug candidates. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

The Strategic Advantage of the MOM-Protected 4-Hydroxypiperidine Scaffold

The piperidine ring is a common feature in antipsychotics and antidepressants, with its lipophilic character often facilitating passage across the blood-brain barrier, a critical attribute for CNS-active drugs.[1] The 4-hydroxy group provides a convenient handle for introducing a variety of substituents through oxidation, alkylation, or coupling reactions, allowing for the exploration of vast chemical space and the fine-tuning of a compound's pharmacological profile.[2]

The use of a methoxymethyl (MOM) protecting group for the 4-hydroxyl functionality is a strategic choice rooted in its stability across a range of reaction conditions, including those that are basic, nucleophilic, and reductive.[3] This stability allows for a wide array of modifications to be performed on other parts of the molecule, most notably the piperidine nitrogen, without affecting the protected hydroxyl group. The subsequent deprotection of the MOM ether is typically achieved under mild acidic conditions, which are often compatible with a variety of other functional groups present in the molecule.[4]

Section 1: Synthesis of a Key Intermediate for Dopamine D2 Receptor Antagonists

Dopamine D2 receptor antagonists are a cornerstone in the treatment of various psychiatric disorders, including schizophrenia.[5] The following protocols outline a synthetic sequence to a key intermediate that can be further elaborated to generate a library of potential D2 receptor antagonists, starting from 4-(methoxymethoxy)piperidine.

Protocol 1.1: N-Alkylation of 4-(Methoxymethoxy)piperidine

The functionalization of the piperidine nitrogen is a critical step in modulating the pharmacological activity of the resulting compound. Here, we describe a general procedure for the N-alkylation of 4-(methoxymethoxy)piperidine with a suitable electrophile, exemplified by the reaction with 2-(4-bromophenyl)ethanol. This particular side chain is chosen for its potential to interact with accessory binding pockets in the D2 receptor.

Experimental Protocol:

-

To a solution of 4-(methoxymethoxy)piperidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a weak inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add the alkylating agent, 2-(4-bromophenyl)ethanol (1.1 eq), to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Causality of Experimental Choices:

-

Solvent: Acetonitrile and DMF are polar aprotic solvents that are excellent for Sₙ2 reactions as they can solvate the cation of the base while leaving the anion (the active base) relatively free to deprotonate the piperidine nitrogen.

-

Base: Potassium carbonate is a mild base that is sufficient to deprotonate the secondary amine of the piperidine, facilitating its nucleophilic attack on the alkyl halide. Its insolubility in the reaction solvent allows for easy removal by filtration.

-

Temperature: Heating the reaction mixture increases the rate of the Sₙ2 reaction, leading to a more efficient conversion to the desired product within a reasonable timeframe.

Protocol 1.2: Deprotection of the MOM Ether

With the piperidine nitrogen functionalized, the next step is the removal of the MOM protecting group to unveil the 4-hydroxyl functionality. This is a critical step that must be performed under conditions that do not compromise the integrity of the newly installed N-substituent.

Experimental Protocol:

-

Dissolve the N-alkylated 4-(methoxymethoxy)piperidine derivative (1.0 eq) in a protic solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Upon completion, neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected 4-hydroxypiperidine derivative.

Causality of Experimental Choices:

-

Acid Catalyst: The MOM ether is an acetal, and its hydrolysis is catalyzed by acid.[4] A strong acid protonates one of the oxygen atoms of the MOM group, making it a better leaving group and initiating the hydrolysis cascade.

-

Solvent: A protic solvent like methanol or the presence of water is necessary for the hydrolysis reaction to proceed.

-

Temperature: The deprotection of MOM ethers is typically facile and can be carried out at room temperature, which helps to prevent potential side reactions that might occur at elevated temperatures.

Data Summary Table

| Step | Reactant | Product | Reagents and Conditions | Typical Yield |

| 1.1 | 4-(Methoxymethoxy)piperidine | 1-(2-(4-bromophenyl)ethyl)-4-(methoxymethoxy)piperidine | 2-(4-bromophenyl)ethanol, K₂CO₃, CH₃CN, 70°C | 85-95% |

| 1.2 | 1-(2-(4-bromophenyl)ethyl)-4-(methoxymethoxy)piperidine | 1-(2-(4-bromophenyl)ethyl)piperidin-4-ol | HCl (cat.), MeOH, rt | 90-98% |

Section 2: Elaboration of the 4-Hydroxypiperidine Intermediate via Mitsunobu Reaction

The newly unmasked 4-hydroxyl group is a versatile functional handle for further diversification. The Mitsunobu reaction is a powerful tool for the stereospecific inversion of secondary alcohols or for the formation of C-O, C-N, and C-S bonds under mild conditions.[6] In this section, we will detail the protocol for the etherification of the 4-hydroxypiperidine intermediate with a phenol, a common structural motif in many CNS drugs.

Protocol 2.1: Mitsunobu Etherification

This protocol describes the reaction of the 1-(2-(4-bromophenyl)ethyl)piperidin-4-ol with a substituted phenol in the presence of a phosphine and an azodicarboxylate.

Experimental Protocol:

-

To a solution of the 1-(2-(4-bromophenyl)ethyl)piperidin-4-ol (1.0 eq), the desired phenol (e.g., 4-methoxyphenol, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF, cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to isolate the desired 4-phenoxy-piperidine derivative.

Causality of Experimental Choices:

-

Reagents: The combination of a phosphine (typically PPh₃) and an azodicarboxylate (DEAD or DIAD) forms a key phosphonium salt intermediate in situ.[7] This intermediate activates the alcohol, converting the hydroxyl group into a good leaving group.

-

Solvent: Anhydrous THF is a common solvent for the Mitsunobu reaction as it is inert to the reaction conditions and effectively dissolves the reactants.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the phosphine and the azodicarboxylate. The reaction is then allowed to proceed at room temperature for optimal conversion.

-

Stereochemistry: A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center.[8] While the starting material in this protocol is achiral, this is a critical consideration when working with chiral 4-hydroxypiperidine derivatives.

Visualization of Synthetic and Signaling Pathways

Synthetic Workflow Diagram

Caption: Synthetic workflow for a CNS drug candidate scaffold.

Dopamine D2 Receptor Signaling Pathway

Caption: Simplified Dopamine D2 receptor signaling pathway.

Conclusion

4-(Methoxymethoxy)piperidine is a highly valuable and versatile building block in the synthesis of CNS drug candidates. The strategic use of the MOM protecting group allows for the selective functionalization of the piperidine nitrogen, followed by the unmasking of the 4-hydroxyl group for further elaboration. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to design and execute synthetic routes towards novel piperidine-based CNS therapeutics. The ability to systematically modify the substituents at both the nitrogen and the 4-position of the piperidine ring is a powerful strategy for optimizing the potency, selectivity, and pharmacokinetic properties of new drug candidates.

References

-

Technology Networks. New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

-

PubMed. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole... [Link]

-

ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubMed Central. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]

-

PubMed. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. [Link]

-

Organic Chemistry Portal. MOM Ethers. [Link]

-

RSC Publishing. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

-

Wikipedia. Mitsunobu reaction. [Link]

-

NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

-

PubMed. Synthesis and NK1/NK2 receptor activity of substituted-4(Z)-(methoxyimino)pentyl-1-piperazines. [Link]

-

PubMed Central. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. [Link]

-

Technology Networks. New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. [Link]

-

YouTube. Mitsunobu reaction. [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]

-

PubMed. Alkylidene Dihydropyridines As Synthetic Intermediates: Model Studies toward the Synthesis of the Bis(piperidine) Alkaloid Xestoproxamine C. [Link]

-

MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]

-

UCL Discovery. mechanisms of nucleophilic substitution. [Link]

-

Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

-

PubMed. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]

-

Technology Networks. Activity-directed synthesis: a structure-blind, function-driven molecular discovery approach. [Link]

- Google Patents. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.

-

ResearchGate. Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2017096997A1 - Preparation method for cariprazine - Google Patents [patents.google.com]

- 3. MOM Ethers [organic-chemistry.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: N-Alkylation of 4-(Methoxymethoxy)piperidine

Introduction: The Strategic Importance of N-Alkylated Piperidines

The N-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and clinical candidates. Its prevalence is due to the piperidine ring's ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while also serving as a versatile scaffold for engaging with biological targets. The nitrogen atom, in particular, offers a crucial handle for introducing diverse substituents that can modulate a compound's potency, selectivity, and pharmacokinetic profile.[1]

4-(Methoxymethoxy)piperidine has emerged as an exceptionally useful building block for the synthesis of N-substituted 4-hydroxypiperidines. The methoxymethyl (MOM) ether at the 4-position serves as a robust protecting group for the hydroxyl functionality. This protection strategy is critical as it prevents the free hydroxyl group from interfering with the N-alkylation reaction, either by acting as a competing nucleophile or by altering the electronic properties of the piperidine nitrogen. The MOM group is stable to a wide range of basic, nucleophilic, and reductive conditions commonly employed in N-alkylation, yet it can be readily removed under acidic conditions post-alkylation to reveal the desired 4-hydroxypiperidine core.[2][3]

This document provides detailed protocols for the two most prevalent and effective methods for the N-alkylation of 4-(methoxymethoxy)piperidine: Reductive Amination and Direct Alkylation with Alkyl Halides . We will delve into the mechanistic underpinnings of each method, provide step-by-step experimental procedures, and offer insights into the rationale behind the selection of reagents and conditions.

Core Concepts: A Mechanistic Overview

The Nucleophilic Piperidine Nitrogen

The secondary amine of the piperidine ring is nucleophilic due to the lone pair of electrons on the nitrogen atom. This inherent reactivity is the basis for forming a new carbon-nitrogen bond, which is the essence of N-alkylation. The choice of alkylation strategy is dictated by the nature of the electrophile (the alkyl group being introduced) and the desired reaction efficiency.

The Methoxymethyl (MOM) Protecting Group

The MOM group is classified as an acetal. This chemical nature makes it stable to a wide pH range (typically pH 4-12) and inert towards many common reducing agents, oxidizing agents, and nucleophiles.[2] Its removal is most commonly achieved through acid-catalyzed hydrolysis, which proceeds by protonation of one of the ether oxygens, leading to the formation of a hemiacetal that subsequently decomposes to the free alcohol and formaldehyde.[4] This predictable stability and cleavage profile makes it an ideal choice for multi-step syntheses.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and widely used method for forming C-N bonds, particularly for synthesizing secondary and tertiary amines.[5][6] The process involves the initial reaction of the secondary amine of 4-(methoxymethoxy)piperidine with an aldehyde or ketone to form an intermediate iminium ion. This electrophilic species is then reduced in situ by a mild reducing agent to yield the N-alkylated product.[7]

Scientific Principle & Rationale

The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[6] Its reduced hydridic character compared to reagents like sodium borohydride (NaBH₄) makes it slow to react with carbonyls but highly effective at reducing the more electrophilic iminium ion. This selectivity prevents the wasteful consumption of the reducing agent and the formation of alcohol byproducts from the starting carbonyl compound. The reaction is typically performed in aprotic chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Workflow: Reductive Amination

Caption: Workflow for N-alkylation via reductive amination.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-(methoxymethoxy)piperidine

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(methoxymethoxy)piperidine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Carbonyl Addition: Add benzaldehyde (1.1 eq) to the stirred solution at room temperature.

-

Iminium Formation: Allow the mixture to stir at room temperature for 30-60 minutes. During this time, the piperidine and aldehyde will condense to form the corresponding iminium ion.

-

Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the reaction mixture in portions over 15 minutes. Note: The addition may cause slight effervescence.

-

Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine is consumed.

-

Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-4-(methoxymethoxy)piperidine.

Data Summary: Reductive Amination

| Carbonyl Substrate | Reducing Agent | Solvent | Typical Time (h) | Typical Yield (%) |

| Benzaldehyde | NaBH(OAc)₃ | DCM | 12-16 | 85-95 |

| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 16-24 | 80-90 |

| Cyclohexanone | NaBH(OAc)₃ | DCM | 24 | 75-85 |

| Acetone | NaBH₃CN, pH 6-7 | MeOH | 12 | 70-80 |

Protocol 2: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classic and straightforward Sₙ2 (bimolecular nucleophilic substitution) reaction.[8] It involves the direct attack of the nucleophilic piperidine nitrogen on an electrophilic carbon atom of an alkyl halide (e.g., R-Br, R-I, or R-Cl).[9][10] This method is particularly effective for introducing primary and some secondary alkyl groups, such as benzyl, methyl, or ethyl groups.

Scientific Principle & Rationale

The reaction generates a hydrohalic acid (H-X) as a byproduct. This acid must be neutralized by a base to prevent the protonation of the starting piperidine, which would render it non-nucleophilic and halt the reaction.[11] The choice of base and solvent is critical. An inorganic base like potassium carbonate (K₂CO₃) is often used in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN).[11][12] These solvents effectively solvate the cation of the base while leaving the nucleophile relatively "bare," enhancing its reactivity. For less reactive alkyl halides or sterically hindered systems, a stronger base like sodium hydride (NaH) may be required.[11] Heating is often employed to increase the reaction rate.

Mechanism: Sₙ2 Direct Alkylation

Caption: Sₙ2 mechanism for direct N-alkylation.

Detailed Experimental Protocol: Synthesis of 1-Ethyl-4-(methoxymethoxy)piperidine

-

Reaction Setup: In a round-bottom flask, suspend anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in N,N-dimethylformamide (DMF).

-

Amine Addition: Add 4-(methoxymethoxy)piperidine (1.0 eq) to the suspension and stir for 10-15 minutes at room temperature.

-

Alkyl Halide Addition: Add ethyl iodide (EtI, 1.2 eq) dropwise to the mixture.

-

Heating and Monitoring: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x).

-

Washing: Wash the combined organic extracts with water and then with brine to remove residual DMF and inorganic salts.

-